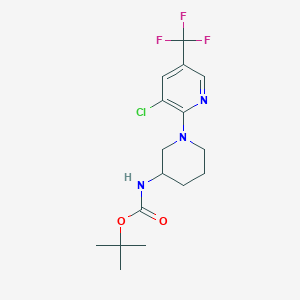

tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClF3N3O2/c1-15(2,3)25-14(24)22-11-5-4-6-23(9-11)13-12(17)7-10(8-21-13)16(18,19)20/h7-8,11H,4-6,9H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFIAAPTFXXQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body.

Mode of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein.

Biochemical Pathways

It’s worth noting that the trifluoromethyl group in the compound could potentially influence various biochemical pathways due to its high electronegativity and size.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence the compound’s pharmacokinetic properties, including its bioavailability.

Result of Action

One study suggests a potential antibacterial action, as a compound with a similar structure was found to induce depolarization of the bacterial cytoplasmic membrane.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target. .

Biological Activity

The compound tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)carbamate is a novel chemical entity that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, pharmacological properties, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula: C15H19ClF3N3O2

- Molecular Weight: 365.78 g/mol

Structural Features

The compound contains:

- A tert-butyl group, which serves as a protecting group for the amine functionality.

- A trifluoromethyl group that enhances lipophilicity and metabolic stability.

- A piperidine ring , known for its presence in various biologically active molecules.

Chemical Structure

The structural representation can be summarized as follows:

The trifluoromethyl group in the compound is known to enhance the ability of molecules to permeate biological membranes, potentially increasing their interaction with intracellular targets. This feature may facilitate binding to various receptors and enzymes, which is crucial for evaluating pharmacological effects .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antidepressant effects : Studies have shown that piperidine derivatives can possess antidepressant properties .

- Antioxidant activity : The potential for antioxidant effects has been noted, which may contribute to cellular protection mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Potential modulation of neurotransmitter systems |

| Antioxidant | Ability to scavenge free radicals |

| Antimicrobial | Structural analogs show activity against various pathogens |

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis involves hydrogenation processes yielding the desired carbamate. The characterization confirms the structural integrity necessary for biological evaluation .

- Binding Affinity Studies : Preliminary studies suggest that the compound exhibits significant binding affinities towards specific receptors, enhancing its potential therapeutic applications. The trifluoromethyl moiety may improve selectivity compared to non-fluorinated analogs .

- Comparative Analysis : When compared to structurally similar compounds, this compound shows enhanced stability and bioavailability due to its unique substituents .

Comparison with Similar Compounds

Piperidine/Pyrrolidine Carbamates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Heterocycle | Applications | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate | C₁₅H₁₉ClF₃N₃O₂ | 365.79 | Pyrrolidine core | Pyrrolidine | Discontinued commercial product | |

| tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | C₁₂H₂₄N₂O₂ | 228.33 | Chiral piperidine | Piperidine | Building block for chiral synthesis |

Key Differences :

- Chiral derivatives (e.g., ) highlight the importance of stereochemistry in modulating activity, though this data is absent for the target compound.

Heterocyclic Carbamates Beyond Pyridine

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Heterocycle | Applications | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | C₁₁H₁₆FN₃O₃ | 257.26 | Pyrimidine core, 4-hydroxy | Pyrimidine | Safety data available (irritant) | |

| tert-Butyl (2-(3-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)... | C₃₉H₅₀N₆O₆S | 746.92 | Complex polycyclic system | Multiple | WDR5 protein degrader precursor |

Key Differences :

- Pyrimidine-based carbamates (e.g., ) often exhibit different electronic properties and hydrogen-bonding capabilities compared to pyridine derivatives.

- The target compound's simpler structure may offer synthetic advantages over highly functionalized systems like .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl carbamate derivatives with pyridine and piperidine moieties?

Methodological Answer:

The synthesis typically involves:

Piperidine Functionalization : Introducing substituents (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl) via nucleophilic substitution or coupling reactions. For example, pyridinyl-piperidine intermediates are synthesized using Buchwald-Hartwig amination or SNAr reactions under inert conditions .

Carbamate Protection : Reacting the piperidine amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, using a base like triethylamine (TEA) to facilitate Boc protection .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product.

Key Validation : Monitor reaction progress via TLC or LC-MS. Confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS).

Advanced: How can researchers optimize the deprotection of the tert-butyl carbamate group in this compound without degrading the pyridine ring?

Methodological Answer:

- Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at 0–25°C. This selectively cleaves the Boc group while preserving electron-deficient pyridine rings .

- Alternative Methods : Hydrochloric acid (HCl) in dioxane or catalytic HCl in methanol for acid-labile derivatives.

- Troubleshooting : If degradation occurs (e.g., pyridine ring opening), reduce reaction time or switch to milder acids like formic acid. Monitor by F NMR to detect trifluoromethyl group stability .

Data Contradiction : While TFA is widely used, reports successful deprotection with retention of pyridine integrity, whereas overexposure to strong acids (e.g., H₂SO₄) may hydrolyze the ring.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- H NMR: Identify piperidine protons (δ 1.4–3.5 ppm), tert-butyl group (δ 1.2–1.4 ppm), and pyridine aromatic protons (δ 7.5–8.5 ppm).

- F NMR: Confirm trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .

Advanced: How do electronic effects of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The chloro and trifluoromethyl groups reduce electron density on the pyridine ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) but hindering electrophilic reactions.

- Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions. The electron-deficient pyridine improves oxidative addition efficiency with Pd(0) catalysts .

- Optimization : Additives like Cs₂CO₃ or XPhos ligands enhance reactivity. Pre-activate the pyridine with directing groups (e.g., boronate esters) for regioselective coupling .

Contradiction Note : While SNAr is feasible, steric hindrance from the trifluoromethyl group may require elevated temperatures (80–120°C) in polar aprotic solvents (DMF, DMSO).

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Intermediate for Drug Candidates : Used in synthesizing kinase inhibitors (e.g., WDR5 degraders) due to the pyridine-piperidine scaffold’s affinity for ATP-binding pockets .

- Protease Inhibition : The carbamate group serves as a transition-state mimic in protease inhibitor design.

- Pharmacokinetic Studies : Evaluate metabolic stability via liver microsome assays, focusing on carbamate hydrolysis and cytochrome P450 interactions .

Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Methodological Answer:

- Solubility Profiling : Use a standardized shake-flask method:

- Prepare saturated solutions in DMSO, methanol, and aqueous buffers (pH 1–10).

- Quantify solubility via HPLC-UV at λ = 254 nm.

- Contradiction Analysis : Discrepancies often arise from polymorphic forms. Characterize crystallinity via PXRD; amorphous forms may show higher solubility in DMSO than crystalline forms .

- Co-Solvent Systems : Improve aqueous solubility using PEG-400 or cyclodextrin-based formulations for in vivo studies .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic gases (e.g., HCl, HF) upon decomposition.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for specific antidotes .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Focus on hydrogen bonding with the carbamate group and π-π stacking with the pyridine ring.

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- QM/MM : Apply quantum mechanics/molecular mechanics to analyze transition states in enzymatic reactions involving the compound .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm), mobile phase = water/acetonitrile (0.1% TFA), gradient elution (5→95% ACN in 10 min), UV detection at 220 nm.

- Impurity Profiling : Identify byproducts (e.g., de-Boc derivatives) via LC-MS/MS. Adjust synthetic conditions (e.g., stoichiometry, temperature) to minimize side reactions .

Advanced: How does the stereochemistry of the piperidine ring affect the compound’s biological activity?

Methodological Answer:

- Stereoisomer Synthesis : Prepare (R)- and (S)-piperidine enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric hydrogenation.

- Activity Comparison : Test enantiomers in cell-based assays (e.g., IC₅₀ in cancer cell lines). shows that (R)-configurations enhance binding to helical targets like proteases by 10–100x .

- Mechanistic Insight : Molecular docking reveals that the (R)-enantiomer aligns better with hydrophobic pockets in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.